2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(3,4-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-10-14-5-9(15-10)6-1-2-7(12)8(13)3-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVZUXNRMVNHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(O2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClF2N. The oxazole ring structure contributes to its biological activity by providing a unique electronic environment that interacts with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways. It is believed to interact with specific enzymes and receptors, influencing processes such as inflammation, pain modulation, and cell proliferation.
Molecular Targets
- Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Receptors : It may interact with neurotransmitter receptors involved in pain signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Activity
- The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for E. coli and Staphylococcus aureus have been reported in the low micromolar range, indicating potent activity.
-
Anticancer Potential
- Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.
- In vitro assays have shown its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.
-
Anti-inflammatory Effects
- The compound has been effective in reducing markers of inflammation in animal models.
- Its mechanism likely involves the inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators.
Comparative Analysis
To provide a clearer understanding of its biological activity, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | 0.0048 mg/mL (E. coli) | >70% inhibition | Significant reduction |
| N-methyl-2-piperazin-1-ylacetamide | 0.0195 mg/mL (B. mycoides) | Moderate | Mild |
| Other derivatives | Varies | Low | Variable |
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound exhibited potent antimicrobial effects with low MIC values against E. coli and S. aureus.
- Cancer Cell Line Study : In vitro experiments using human cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation significantly.
- Inflammation Model : Animal studies showed that treatment with this compound led to a marked decrease in inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
5-(3,4-Difluorophenyl)-2-(3,4,5-trimethoxyphenyl)oxazole (Compound 2o)
- Structure : Differs in the 2-position substituent (3,4,5-trimethoxyphenyl vs. chloromethyl) .
- Physical Properties : Melting point = 145–146°C.
- Key Differences: The methoxy groups increase polarity and hydrogen-bonding capacity compared to the chloromethyl group, leading to higher melting points.
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole
- Structure : Fluorine substituents at 2,4-positions on the phenyl ring vs. 3,4-positions in the target compound .
- Electronic effects may also vary due to differences in fluorine positioning .
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole
Electronic and Reactivity Profiles
- Chloromethyl Group : The -CH₂Cl group in the target compound is a reactive site for nucleophilic substitution (e.g., with amines or thiols), enabling the synthesis of derivatives. This contrasts with methoxy- or methyl-substituted oxazoles (e.g., 2o and compounds), which lack such reactivity .
- This effect is less pronounced in 2,4-difluorophenyl variants due to altered resonance interactions .
Spectral Data Comparisons
- IR Spectroscopy : The chloromethyl group exhibits a characteristic C-Cl stretch at ~700 cm⁻¹, absent in methoxy-substituted analogs. Fluorine substituents on the phenyl ring influence aromatic C-F vibrations (~1200–1100 cm⁻¹) .
- NMR Spectroscopy: ¹H NMR: The 3,4-difluorophenyl group shows complex splitting patterns due to coupling between fluorine and aromatic protons, distinct from mono- or di-substituted fluorine analogs . ¹³C NMR: The chloromethyl carbon resonates at ~40–45 ppm, while methoxy carbons (e.g., in 2o) appear at ~55–60 ppm .
Preparation Methods
Synthesis of 5-(3,4-difluorophenyl)oxazole Core
The starting point is often a 3,4-difluorobenzaldehyde or related derivative, which undergoes condensation with an α-haloketone or α-bromoacetophenone derivative in the presence of an amide source (e.g., acetamide) to form the oxazole ring. This method is supported by analogous syntheses reported for substituted oxazoles:
- Condensation of 2-bromo-1-(3,4-difluorophenyl)ethanone with acetamide at elevated temperatures (~150 °C) for 2 hours yields 2-methyl-5-(3,4-difluorophenyl)oxazole intermediates.
- Subsequent selective bromination at the 5-position with N-bromosuccinimide (NBS) in chloroform can generate 5-bromo-oxazole derivatives, which serve as versatile intermediates for further substitution.
Though the exact 3,4-difluoro substitution is less commonly detailed, the methodology parallels that for other substituted phenyl oxazoles.
Introduction of the Chloromethyl Group at the 2-Position
The chloromethyl group at the 2-position is typically introduced via chloromethylation reactions. The most common method involves:
- Reaction of the oxazole intermediate with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).
- This reaction facilitates electrophilic substitution at the 2-position, replacing the methyl group or hydrogen with a chloromethyl moiety.
This method is widely used for chloromethylation of aromatic and heteroaromatic compounds and is reported specifically for related oxazole derivatives bearing difluorophenyl substituents.
Alternative Synthetic Routes
While direct chloromethylation is the primary route, alternative approaches include:
- Halogenation of methyl-substituted oxazoles followed by nucleophilic displacement.
- Use of α-halomethyl ketones as precursors in the initial cyclization step to incorporate the chloromethyl group during ring formation.
However, these methods are less common due to complexity and lower yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxazole ring formation | 2-bromo-1-(3,4-difluorophenyl)ethanone + acetamide | 150 °C | 2 hours | 60-80 | Condensation reaction |
| Bromination at 5-position | N-bromosuccinimide (NBS), CHCl3 | Room temp (RT) | 1-3 hours | 70-90 | Selective monobromination |
| Chloromethylation at 2-position | Chloromethyl methyl ether (MOMCl), ZnCl2 catalyst | 0-25 °C | 2-6 hours | 50-75 | Electrophilic substitution |
These conditions are typical for lab-scale synthesis and can be optimized for industrial scale by adjusting solvent, catalyst loading, and temperature to improve yield and purity.
Analytical and Purification Techniques
- Purification is commonly achieved by column chromatography or recrystallization.
- Characterization involves NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm the structure and purity.
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and product purity.
Summary of Research Findings
- The chloromethylation step is crucial and requires careful control of Lewis acid catalyst and temperature to avoid side reactions.
- The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity and selectivity of the chloromethylation.
- Industrial synthesis may employ continuous flow reactors to improve efficiency and scalability, although detailed industrial protocols are proprietary.
- The compound’s chloromethyl group is a reactive handle for further functionalization, enabling the synthesis of diverse derivatives via nucleophilic substitution.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole?
The compound is synthesized via cyclization reactions using halogenated reagents and aromatic aldehydes. A common method involves reacting 3,4-difluorobenzaldehyde with chloroacetonitrile derivatives under copper(II)-catalyzed oxidative conditions. Key steps include forming the oxazole ring through dehydration and cyclization, with yields optimized by controlling reaction temperature (80–120°C) and using catalysts like Cu(OAc)₂ .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., 3,4-difluorophenyl protons appear as doublets in δ 7.2–7.8 ppm) .
- IR Spectroscopy : Detects C-Cl stretching (~650 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 268.05) .
Q. How does the chloromethyl group influence hydrolytic stability?
The chloromethyl group is susceptible to hydrolysis under basic conditions, forming a hydroxymethyl derivative. Stability studies in aqueous buffers (pH 5–9) show degradation rates increase at pH > 8, necessitating anhydrous storage for long-term stability .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during nucleophilic substitution reactions?
The chloromethyl group undergoes nucleophilic substitution with amines or thiols. Regioselectivity is controlled by steric effects (3,4-difluorophenyl hinders C-5) and solvent polarity. For example, DMF enhances reactivity at C-2, while THF favors C-5 substitution . Computational modeling (DFT) predicts activation energies for competing pathways .
Q. How can structural analogs improve biological activity while retaining oxazole core stability?
Substituting the 3,4-difluorophenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity (MIC ~2 µg/mL against S. aureus). However, bulky substituents reduce solubility, requiring co-solvents like DMSO for in vitro assays .
Q. What computational methods predict binding affinity to biological targets?
Molecular docking (AutoDock Vina) and MD simulations identify interactions with enzyme active sites. For example, the oxazole ring forms π-π stacking with tyrosine residues in fungal CYP51, while the chloromethyl group covalently binds cysteine thiols .
Q. How to resolve contradictions in reported melting points for derivatives?
Discrepancies arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography (e.g., monoclinic crystal system, a = 19.215 Å) confirm purity and lattice stability .
Methodological Workflow Table
Key Data Contradictions and Resolutions
- Contradiction : Reported yields vary (45–78%) for the same synthetic route.
Resolution : Impurities in chloroacetonitrile precursors or incomplete cyclization are addressed via pre-purification (distillation) and reaction monitoring by TLC . - Contradiction : Conflicting IR peaks for C-Cl stretching.
Resolution : Crystallinity differences (amorphous vs. crystalline) alter peak intensity; XRD confirms structural consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
